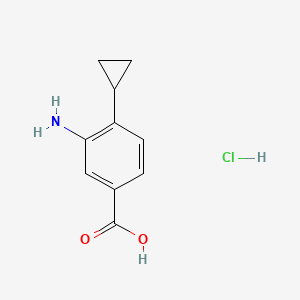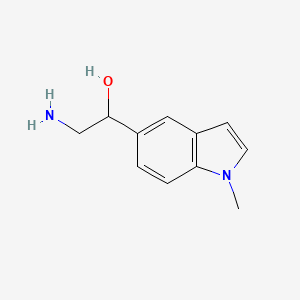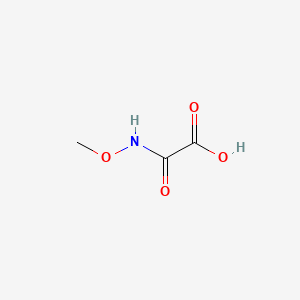![molecular formula C10H25N3 B13533615 {4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine](/img/structure/B13533615.png)
{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine is a compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This particular compound features a complex structure with multiple amine groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine can be achieved through several methods. One common approach is the reductive amination of aldehydes or ketones with primary amines in the presence of reducing agents like sodium borohydride or lithium aluminum hydride . Another method involves the alkylation of primary amines with alkyl halides under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes utilize catalysts such as nickel or palladium to enhance the reaction efficiency and yield . The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine undergoes various chemical reactions, including:
Reduction: It can be reduced to form simpler amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Simpler amines.
Substitution: Alkylated or acylated amines.
Aplicaciones Científicas De Investigación
{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of {4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction often involves the formation of hydrogen bonds and electrostatic interactions, leading to changes in the conformation and function of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methylamine: A simpler amine with one methyl group attached to the nitrogen.
Dimethylamine: Contains two methyl groups attached to the nitrogen.
Trimethylamine: Features three methyl groups attached to the nitrogen.
Uniqueness
{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine is unique due to its multiple amine groups and longer carbon chain, which provide it with greater versatility in chemical reactions and applications compared to simpler amines . This complexity allows it to participate in a wider range of reactions and makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H25N3 |
|---|---|
Peso molecular |
187.33 g/mol |
Nombre IUPAC |
N'-methyl-N'-[4-(methylamino)butyl]butane-1,4-diamine |
InChI |
InChI=1S/C10H25N3/c1-12-8-4-6-10-13(2)9-5-3-7-11/h12H,3-11H2,1-2H3 |
Clave InChI |
WNOAGDVSSFFKCX-UHFFFAOYSA-N |
SMILES canónico |
CNCCCCN(C)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13533535.png)

![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)




![1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B13533562.png)


![1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B13533586.png)


![3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid](/img/structure/B13533603.png)
